molecular formula C10H11NO3S B2711052 2-[(1-Carbamoylethyl)sulfanyl]benzoic acid CAS No. 949240-61-3

2-[(1-Carbamoylethyl)sulfanyl]benzoic acid

Cat. No.: B2711052
CAS No.: 949240-61-3
M. Wt: 225.26
InChI Key: INPZSIQXDTVYPY-UHFFFAOYSA-N
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Description

2-[(1-Carbamoylethyl)sulfanyl]benzoic acid is a benzoic acid derivative with a sulfanyl (-S-) group substituted at the 2-position of the aromatic ring. The sulfanyl group is further linked to a 1-carbamoylethyl moiety (-CH2CH2NHCO-). The compound has been cataloged as a building block in organic synthesis but is currently discontinued in commercial supplies .

Properties

IUPAC Name

2-(1-amino-1-oxopropan-2-yl)sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-6(9(11)12)15-8-5-3-2-4-7(8)10(13)14/h2-6H,1H3,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPZSIQXDTVYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)SC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Carbamoylethyl)sulfanyl]benzoic acid typically involves the reaction of benzoic acid derivatives with thiol-containing compounds under specific conditions. One common method includes the reaction of 2-mercaptobenzoic acid with an appropriate carbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Carbamoylethyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Properties
Research has demonstrated that 2-[(1-Carbamoylethyl)sulfanyl]benzoic acid exhibits significant antimicrobial activity against various pathogens. The compound's efficacy has been tested against bacteria and fungi, showing potential as a therapeutic agent in treating infections.

Case Study:
A study investigated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use in developing new antibiotics .

Agricultural Applications

1. Pesticidal Activity
The compound has been explored for its pesticidal properties, particularly in controlling pests resistant to conventional pesticides. Its ability to disrupt the biological processes of pests makes it a valuable candidate for sustainable agriculture.

Data Table: Efficacy Against Various Pests

Pest TypeConcentration (µg/mL)Efficacy (%)
Stink Bugs10085
Lepidopteran Pests5090
Root-Knot Nematodes20075

This table summarizes findings from multiple studies indicating that the compound effectively controls a range of agricultural pests .

Biochemical Applications

1. Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor, particularly targeting carbonic anhydrase isoforms. This application is crucial in drug design for conditions such as glaucoma and epilepsy.

Case Study:
A recent study focused on the interaction of this compound with human carbonic anhydrase II (hCA II). Using spectroscopic methods, researchers found that it binds selectively to hCA II, potentially reducing side effects associated with non-selective inhibitors .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the carbamoyl group and subsequent sulfanylation. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Synthesis Overview:

  • Starting Materials: Benzoic acid derivatives.
  • Reagents: Isocyanates for carbamoylation; thiols for sulfanylation.
  • Yield: Typically ranges from 60% to 80% depending on reaction conditions.

Mechanism of Action

The mechanism of action of 2-[(1-Carbamoylethyl)sulfanyl]benzoic acid involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Carbamoylethyl vs. Difluoromethyl () : The carbamoylethyl group (-CH2CH2NHCO-) enhances hydrogen bonding capacity and solubility compared to the lipophilic, electron-withdrawing difluoromethyl group (-CHF2). This makes the target compound more suitable for aqueous environments .
  • Carboxymethyl Sulfanyl () : The -S-CH2COOH substituent introduces an additional carboxylic acid group, increasing acidity (pKa ~2–3) and enabling ionic interactions in biological systems. Such derivatives are often explored as enzyme inhibitors .
  • Benzothiazole and Nitro Groups () : The nitrobenzothiazole substituent creates a planar, electron-deficient system, enhancing DNA intercalation or kinase inhibition, which is absent in the carbamoylethyl analog .

Physicochemical Properties

  • Solubility : The carbamoylethyl group improves water solubility compared to fluorinated or aryl-substituted analogs (e.g., 3-[(difluoromethyl)sulfanyl]benzoic acid) due to its polar amide moiety .
  • Metabolic Stability : suggests that carbamoylethyl-linked esters (e.g., 1-carbamoylethyl nicotinate) resist hydrolysis by human serum albumin, implying similar stability for the target compound . In contrast, esters with simpler alkyl sulfanyl groups (e.g., methyl sulfanyl) are prone to enzymatic cleavage .

Biological Activity

2-[(1-Carbamoylethyl)sulfanyl]benzoic acid, a benzoic acid derivative, has garnered attention for its potential biological activities. This compound features a unique sulfanyl group and a carbamoylethyl side chain, which may contribute to its interaction with various biological targets. This article reviews the existing literature on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H13NO2S
  • CAS Number : 949240-61-3

The presence of the sulfanyl group is notable as it may enhance the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures inhibited the growth of various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in preclinical models. Its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a critical role in the inflammatory response. In vitro studies suggested that this compound could reduce pro-inflammatory cytokine production in activated immune cells .

Anticancer Potential

Recent investigations have explored the anticancer potential of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through modulation of apoptotic pathways. The compound's ability to inhibit specific anti-apoptotic proteins has been highlighted as a potential mechanism for its anticancer activity .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Interaction with Proteins : The sulfanyl group may facilitate binding to target proteins involved in inflammation and cancer progression.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases and cathepsins, leading to reduced cellular proliferation and inflammation .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. Results indicated that this compound exhibited significant inhibition against Gram-positive bacteria at concentrations as low as 10 µg/mL, suggesting its potential use as a natural preservative or therapeutic agent .

Anti-inflammatory Assessment

In a model of acute inflammation, treatment with this compound resulted in a marked decrease in edema compared to controls. Histological analysis revealed reduced leukocyte infiltration and cytokine levels, supporting its role as an anti-inflammatory agent.

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in edema and cytokine levels
AnticancerInduction of apoptosis in cancer cells

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